![molecular formula C21H18FN7OS B2389714 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421468-99-6](/img/structure/B2389714.png)
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H18FN7OS and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data analyses.
Molecular Structure
The compound's structure includes several functional groups that contribute to its biological properties:
- Imidazo[2,1-b]thiazole : Known for various biological activities.
- Triazolo[1,5-a]pyrimidine : Associated with antitumor effects.
- Fluorophenyl and Methyl Groups : Enhance lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.
Cytotoxic Activity
The cytotoxic properties of the compound were assessed against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation:
These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cells (MDA-MB-231) compared to liver cancer cells (HepG2).
The mechanism by which this compound exerts its effects involves multiple biochemical pathways:
- VEGFR Inhibition : The compound showed a moderate inhibitory effect on vascular endothelial growth factor receptor (VEGFR) kinase, which is crucial for tumor angiogenesis.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its unique structure allows it to interact effectively with microbial targets.
Case Studies
Several case studies have been documented that highlight the efficacy of this compound:
- Study on MDA-MB-231 Cells : This study reported an IC50 value of 27.1 µM, demonstrating superior activity compared to standard chemotherapeutics like sorafenib (IC50 = 5.2 µM) .
- NCI-60 Cell Line Screening : The compound was tested against the NCI-60 panel with GI50 values ranging from 1.4 to 4.2 µM, indicating broad-spectrum anticancer activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for assessing the therapeutic potential of this compound:
- Solubility : The compound is slightly soluble in water but soluble in organic solvents such as alcohol and ether.
- Toxicity Studies : Further toxicological assessments are required to evaluate safety profiles in vivo.
科学的研究の応用
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance:
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited cytotoxic activity against various human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These compounds showed significant inhibition of cell proliferation and induction of apoptosis in treated cells .
- Another research highlighted that modifications to the imidazo[2,1-b]thiazole scaffold could enhance the anticancer activity through improved binding affinity to target proteins involved in tumor growth .
Pharmaceutical Applications
The compound's unique structural features suggest potential applications in drug development. Its derivatives could serve as leads for new anticancer therapies or as adjuncts in combination therapies to enhance efficacy against resistant cancer types.
Case Studies
特性
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7OS/c1-11-8-12(2)29-20(24-11)26-18(27-29)19(30)23-9-17-13(3)28-10-16(25-21(28)31-17)14-4-6-15(22)7-5-14/h4-8,10H,9H2,1-3H3,(H,23,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZLOABQUSQGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。